Fmoc-D-Arg(Mtr)-OH
Overview
Description
Fmoc-D-Arg(Mtr)-OH: is a derivative of the amino acid arginine, where the arginine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methoxytrimethylbenzene sulfonyl (Mtr) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino acid during the synthesis process, ensuring that the desired peptide sequence is accurately assembled.
Mechanism of Action
Target of Action
Fmoc-D-Arg(Mtr)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. It specifically targets the incorporation of the D-Arginine residue into the peptide chain during the synthesis process .
Mode of Action
The compound works by protecting the D-Arginine residue during the peptide synthesis process . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the D-Arginine, while the Mtr (methoxytrimethylbenzene sulfonyl) group protects the guanidine group of the D-Arginine . These protecting groups prevent unwanted reactions during the synthesis process, ensuring that the D-Arginine residue is incorporated correctly into the peptide chain .
Biochemical Pathways
The biochemical pathway involved is the solid-phase peptide synthesis (SPPS) process . In this process, amino acids are added one at a time to a growing peptide chain, which is attached to a solid support . The Fmoc group is removed before the next amino acid (with its own Fmoc group) is added to the chain . Once the entire sequence has been assembled, the peptide is cleaved from the support and the side-chain protecting groups (including the Mtr group) are removed .
Pharmacokinetics
The efficiency of its incorporation into the peptide chain and the success of the deprotection process can be thought of as analogous to bioavailability .
Result of Action
The result of the action of this compound is the successful incorporation of the D-Arginine residue into the peptide chain with the correct stereochemistry . This allows for the synthesis of peptides with precise sequences, which can be used in a variety of biological and medical applications .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solid support, the solvents used, the temperature, and the specific deprotection and cleavage conditions can all impact the efficiency of the synthesis and the final yield of the peptide . Careful optimization of these conditions is necessary to ensure the successful synthesis of the desired peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Mtr)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The side chain of arginine is protected by reacting it with methoxytrimethylbenzene sulfonyl chloride in the presence of a base such as triethylamine. This forms the Mtr-protected arginine.
Fmoc Protection: The N-terminus of the Mtr-protected arginine is then protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate. This results in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine are reacted with methoxytrimethylbenzene sulfonyl chloride and fluorenylmethyloxycarbonyl chloride under controlled conditions.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Arg(Mtr)-OH undergoes deprotection reactions to remove the Fmoc and Mtr groups. The Fmoc group is typically removed using piperidine, while the Mtr group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of this compound reacts with the carboxyl group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid (TFA): Used for the removal of the Mtr group.
Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed:
Deprotected Arginine: After the removal of the Fmoc and Mtr groups, the free arginine is obtained.
Peptides: When used in peptide synthesis, the major products are peptides with the desired sequence.
Scientific Research Applications
Chemistry: Fmoc-D-Arg(Mtr)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of arginine residues, facilitating the assembly of complex peptide sequences.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs and diagnostic agents.
Comparison with Similar Compounds
Fmoc-D-Arg(Pmc)-OH: Similar to Fmoc-D-Arg(Mtr)-OH but with a pentamethylchroman sulfonyl (Pmc) protecting group instead of Mtr.
Fmoc-D-Arg(Pbf)-OH: Uses a pentamethyl-dihydrobenzofuran sulfonyl (Pbf) group for protection.
Uniqueness: this compound is unique due to the specific protecting groups used. The Mtr group provides a balance of stability and ease of removal, making it suitable for use in various peptide synthesis protocols. The choice of protecting groups can influence the efficiency and yield of the synthesis process, making this compound a valuable tool in peptide chemistry.
Properties
IUPAC Name |
(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHIEITYHYVED-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120075-24-3 | |
Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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